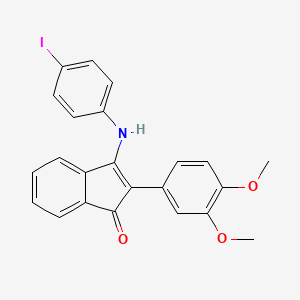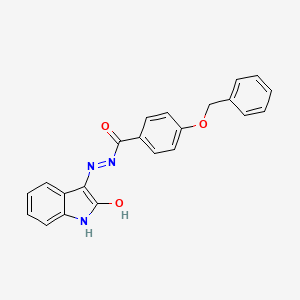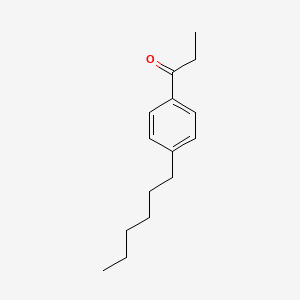
4'-Hexylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexylpropiophenone (4-HP) is an organic compound belonging to the class of aryl ketones. It is a powerful and versatile chemical, with a wide range of applications in the research laboratory. 4-HP is used as a reagent in a variety of organic synthesis reactions, and is also utilized as a tool for studying the structure and function of biological molecules. In addition, 4-HP is used as a model compound for studying the mechanism of action and biochemical and physiological effects of a range of molecules.
Mécanisme D'action
The mechanism of action of 4'-Hexylpropiophenone is not fully understood. However, it is believed to interact with a range of proteins and enzymes, leading to a range of biochemical and physiological effects. For example, 4'-Hexylpropiophenone has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition of COX-2 leads to a decrease in the production of prostaglandins, which in turn leads to a decrease in inflammation.
Biochemical and Physiological Effects
4'-Hexylpropiophenone has a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 4'-Hexylpropiophenone has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), leading to a decrease in the production of prostaglandins and a reduction in inflammation. At higher concentrations, 4'-Hexylpropiophenone has been found to have a range of other effects, including the inhibition of the enzyme acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain, and the inhibition of the enzyme monoamine oxidase, leading to an increase in the concentration of monoamines in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4'-Hexylpropiophenone in scientific research has several advantages. It is a relatively simple compound to synthesize, and has a wide range of applications in the research laboratory. In addition, 4'-Hexylpropiophenone is a relatively safe compound to use in laboratory experiments, as it is not toxic or carcinogenic. However, there are some limitations to the use of 4'-Hexylpropiophenone in scientific research. For example, it is not water-soluble, and therefore cannot be used in experiments involving aqueous solutions. In addition, 4'-Hexylpropiophenone is not very stable, and therefore must be used in experiments immediately after synthesis.
Orientations Futures
There are a number of potential future directions for the use of 4'-Hexylpropiophenone in scientific research. For example, further research could be carried out to elucidate the mechanism of action of 4'-Hexylpropiophenone and its biochemical and physiological effects. In addition, further research could be carried out to explore the potential applications of 4'-Hexylpropiophenone in drug development, as well as its potential use in the synthesis of other organic compounds. Finally, further research could be carried out to explore the potential for using 4'-Hexylpropiophenone in a range of other laboratory experiments, such as those involving aqueous solutions.
Méthodes De Synthèse
4'-Hexylpropiophenone can be synthesized from commercially available 4-hydroxybenzaldehyde and ethylmagnesium bromide. The reaction is carried out in the presence of anhydrous pyridine, which acts as a catalyst. The reaction has a high yield and is relatively simple to carry out.
Applications De Recherche Scientifique
4'-Hexylpropiophenone is widely used in scientific research, particularly in the fields of organic synthesis, biochemical and physiological studies, and drug development. It is used as a reagent in a variety of organic synthesis reactions, including the synthesis of a range of pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory drugs. In addition, 4'-Hexylpropiophenone is used as a tool for studying the structure and function of biological molecules. It is also used as a model compound for studying the mechanism of action and biochemical and physiological effects of a range of molecules.
Propriétés
IUPAC Name |
1-(4-hexylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-3-5-6-7-8-13-9-11-14(12-10-13)15(16)4-2/h9-12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSLKKPSVPOIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hexylphenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

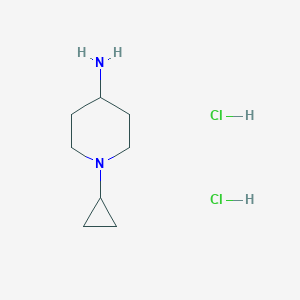

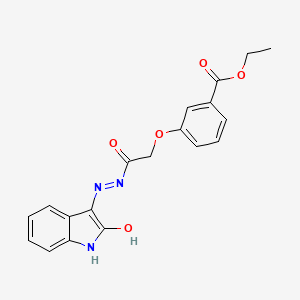
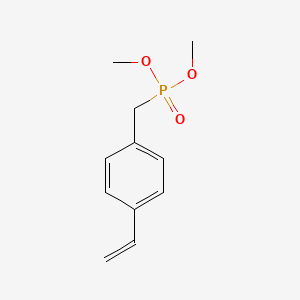

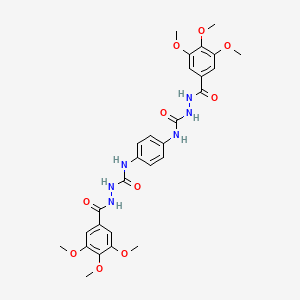
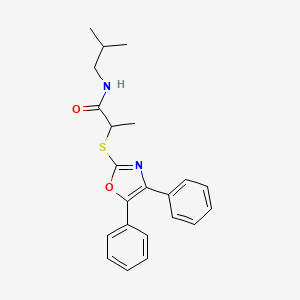
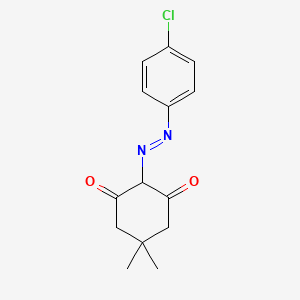
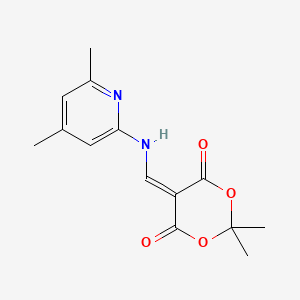

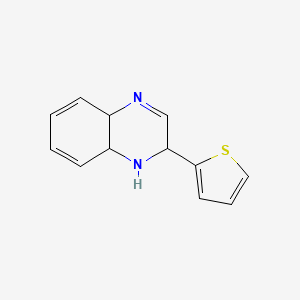
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
